molecular formula C18H14N4O2S B11004447 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B11004447
M. Wt: 350.4 g/mol
InChI Key: HDKFXCXJJMRDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a synthetic hybrid compound designed for pharmaceutical and biochemical research. It integrates a benzimidazole core, a pyridine ring, and a benzenesulfonamide moiety, a combination known to confer significant biological activity. Compounds featuring the benzimidazole scaffold are of high interest in medicinal chemistry due to their similarity to naturally occurring nucleotides, which allows them to interact effectively with biological systems . The benzenesulfonamide group is a privileged structure in drug discovery, frequently associated with a wide range of pharmacological effects and often employed to improve the drug-likeness and bioavailability of candidate molecules . This molecular framework suggests potential for diverse research applications. Primarily, it may be investigated for its antimicrobial properties . Research on structurally similar benzimidazole-triazole-sulfonamide hybrids has demonstrated potent in vitro activity against various microbial strains, making them promising leads in the fight against drug-resistant pathogens . Furthermore, this compound holds value in oncology research . Analogous compounds have shown sufficient antiproliferative activities against aggressive human cancer cell lines, such as PC-3 (prostate), HepG2 (liver), and HEK293 (kidney), with IC50 values in the micromolar range . The integration of the sulfonamide group is a recognized strategy in the design of anticancer agents, as this functionality is present in several established therapeutics . From a drug development perspective, in silico studies on related hybrids indicate that they generally follow Lipinski's rule of five, suggesting favorable drug-likeness and oral bioavailability potential. These analogs have also been predicted to be non-mutagenic and non-carcinogenic, which is a positive starting point for early-stage investigational compounds . Researchers may utilize this compound as a key intermediate or final product for screening in biological assays, as a scaffold for further chemical modification, or for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21)

InChI Key

HDKFXCXJJMRDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

o-Phenylenediamine reacts with pyridine-3-carboxylic acid derivatives under acidic conditions to form the benzimidazole scaffold. For example:

  • Reactants : o-Phenylenediamine, pyridine-3-carbaldehyde.

  • Conditions : Reflux in acetic acid (120°C, 8–12 hours).

  • Mechanism : Acid-catalyzed cyclodehydration generates the benzimidazole ring.

Table 1 : Variations in Benzimidazole Core Synthesis

Starting MaterialCatalyst/SolventTemperature/TimeYield (%)
o-Phenylenediamine + pyridine-3-carbaldehydeAcetic acid120°C, 10 hrs78
4-Amino-3-nitrobenzoic acid + pyridin-3-ylamineHCl (conc.)100°C, 6 hrs65

Introduction of the Sulfonamide Group

Sulfonylation at the 5-position of the benzimidazole core is achieved through electrophilic substitution or nucleophilic aromatic substitution (SNAr).

Direct Sulfonylation

  • Reactants : 5-Amino-benzimidazole derivative, benzenesulfonyl chloride.

  • Conditions : Anhydrous DMF, potassium carbonate (base), 0°C to room temperature, 4–6 hours.

  • Key Step : Deprotonation of the amine facilitates nucleophilic attack on the sulfonyl chloride.

Table 2 : Sulfonylation Reaction Optimization

BaseSolventTemperatureTime (hrs)Yield (%)
K₂CO₃DMF0°C → RT672
Et₃NTHFRT468

Multi-Step Synthesis Pathways

Patent-Based Approach (WO2013150545A2)

A patented method involves sequential functionalization and purification:

  • Step 1 : Condensation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid.

  • Step 2 : Cyclization using acetic acid (60°C, 7 hours).

  • Step 3 : Sulfonylation with benzenesulfonyl chloride in dichloromethane.

  • Purification : Recrystallization from ethanol/water (yield: 85–90%).

Alternative Route via Pd-Catalyzed Coupling

A palladium-catalyzed Stille coupling was reported for analogous benzimidazoles:

  • Reactants : 5-Bromo-benzimidazole, pyridin-3-ylstannane.

  • Catalyst : Pd(PPh₃)₄, DMF, 100°C, 12 hours.

  • Yield : 70–75% after column chromatography.

Characterization and Validation

Critical characterization data confirm structural integrity:

  • IR Spectroscopy : N–H stretch (3200–3400 cm⁻¹), S=O asymmetric/symmetric stretches (1170–1350 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 8.83 (s, 1H, NH), 8.20–7.40 (m, 11H, aromatic).

  • Mass Spectrometry : [M+H]⁺ at m/z 350.4.

Challenges and Optimization

Common Pitfalls

  • Low Yields in Cyclization : Traces of moisture reduce efficiency; strict anhydrous conditions are essential.

  • Byproduct Formation : Over-sulfonylation at the 4-position is mitigated by stoichiometric control.

Solvent and Catalyst Screening

  • DMF vs. THF : DMF improves sulfonylation yields by 15% due to better solubility of intermediates.

  • Base Selection : K₂CO₃ outperforms Et₃N in suppressing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, have been extensively studied for their anticancer properties. These compounds often target critical pathways in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : In a study evaluating the efficacy of benzimidazole derivatives against human colorectal carcinoma cells (HCT116), several compounds demonstrated significant cytotoxicity with IC50 values lower than standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .
  • Animal Models : Animal studies have indicated that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate dosages.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi.

Case Studies

  • Broad-Spectrum Activity : In vitro tests revealed that certain benzimidazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Clinical Relevance : These findings suggest potential applications in treating infections caused by resistant bacterial strains, providing a viable alternative to existing antibiotics.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against various viral infections.

Case Studies

  • HSV and CBV Inhibition : Compounds derived from this class were tested against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), demonstrating over 50% viral reduction at specific concentrations .
  • Targeting Viral Enzymes : The inhibition of heat shock protein 90 alpha (Hsp90α) has been identified as a mechanism through which these compounds exert their antiviral effects, making them candidates for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Benzenesulfonamide Derivatives

Several structurally related benzenesulfonamide derivatives have been synthesized and studied for diverse pharmacological activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide C18H14N4O2S (inferred) Pyridin-3-yl (C5H4N), benzenesulfonamide (C6H5SO2NH) Not explicitly stated; inferred kinase/RTK inhibition
2,3-Dichloro-N-[2-(1H-pyrazol-1-yl)-3-pyridinyl]benzenesulfonamide C14H11Cl2N4O2S Dichlorobenzenesulfonamide, pyrazole-pyridine Enhanced lipophilicity; potential kinase inhibition
4-Chloro-N-[5-chloro-2-(pyrazolylmethyl)phenyl]benzenesulfonamide C19H15Cl2N3O2S Dichlorophenyl, pyrazole Antibacterial/antifungal applications
4-(7-(5-Amino-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-ylamino)-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide C27H28ClN7O2S Triazine, pyrrolidinylethyl Multi-target kinase inhibition (Src/Abl)

Key Observations :

  • The target compound lacks halogens, which may improve safety but reduce binding affinity in hydrophobic pockets .
  • Heterocyclic Modifications : Replacing pyridin-3-yl with pyrazole () or triazine () alters electronic properties and target selectivity. Pyridin-3-yl’s nitrogen orientation may favor interactions with kinases or GPCRs .
  • Sulfonamide vs. Carboxamide : The tetrahydrofuran-2-carboxamide in (C17H16N4O2) lacks the sulfonamide’s acidic proton, reducing hydrogen-bonding capacity but improving metabolic stability .

Benzimidazole-Based Analogues

Benzimidazole derivatives with varied substituents exhibit distinct pharmacological profiles:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
2-(3-Hydroxy-pyridin-2-yl)-1H-benzimidazole-5-carboxamidine C13H12N5O Hydroxypyridinyl, carboxamidine DNA intercalation or topoisomerase inhibition
N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide C17H16N4O2 Tetrahydrofuran-carboxamide Improved solubility; kinase modulation

Key Observations :

  • Carboxamidine vs. Sulfonamide : The carboxamidine group in (C13H12N5O) is positively charged at physiological pH, favoring interactions with nucleic acids or anionic enzyme pockets. In contrast, the sulfonamide’s electronegative sulfur may target serine proteases or carbonic anhydrases .
  • Solubility Enhancements : The tetrahydrofuran ring in introduces oxygen atoms, increasing polarity and aqueous solubility compared to the target compound’s benzene ring .

Research Findings and Pharmacological Implications

  • Kinase Inhibition : Compounds with benzenesulfonamide groups () often inhibit tyrosine kinases (e.g., Src, Abl) by binding to the ATP pocket. The pyridin-3-yl group in the target compound may mimic adenine’s orientation, enhancing competitive inhibition .
  • Antimicrobial Activity : Chlorinated benzenesulfonamides (–7) show efficacy against Gram-positive bacteria, but the target compound’s lack of halogens may limit this application .
  • Multi-Target Potential: The benzimidazole core’s flexibility allows interactions with diverse targets, as seen in ’s multi-kinase inhibitors. The target compound’s structure suggests dual kinase/GPCR activity .

Biological Activity

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

N 2 pyridin 3 yl 1H benzimidazol 5 yl benzenesulfonamide\text{N 2 pyridin 3 yl 1H benzimidazol 5 yl benzenesulfonamide}

The synthesis typically involves the reaction of benzenesulfonyl chloride with 3-aminopyridine to produce the sulfonamide derivative. The reaction can be performed in a one-pot synthesis method, yielding high purity and efficiency.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a study reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi) at varying concentrations (150 mg/ml to 25 mg/ml) . The compound exhibited a strong inhibitory effect, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainConcentration (mg/ml)Inhibition Zone (mm)
Staphylococcus aureus15020
Escherichia coli10018
Salmonella typhi5015
Escherichia coli2510

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole, including this compound, can inhibit the proliferation of various cancer cell lines. A study focused on the compound's ability to induce apoptosis in cancer cells, showing promising results against breast cancer and other malignancies .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
HepG2 (Liver)20Cell cycle arrest
NCI-H460 (Lung)18Inhibition of cell migration

The biological activity of this compound is primarily attributed to its interaction with key molecular targets. The benzimidazole moiety is known to bind effectively to active sites on enzymes, inhibiting their function. Additionally, the presence of the pyridine ring enhances binding affinity through π-π interactions with aromatic residues in target proteins .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited bacterial growth, highlighting its potential as a therapeutic agent for infections caused by resistant strains .
  • Cancer Treatment : In vitro studies showed that treatment with this compound led to reduced viability in cancer cell lines, suggesting its role as an effective anticancer drug .

Q & A

Q. What are the key steps in synthesizing N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide?

The synthesis typically involves:

  • Step 1 : Condensation of 5-nitro-1H-benzimidazole with 3-pyridinylboronic acid to form the pyridinyl-benzimidazole core.
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).
  • Step 3 : Sulfonylation of the amine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical to achieving yields >70% .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and functional group integrity (e.g., sulfonamide NH at δ 10.2–10.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.12).
  • X-ray Crystallography : SHELX software is used to resolve crystal packing and hydrogen-bonding networks, confirming the planar benzimidazole-pyridine system and sulfonamide geometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize side reactions (e.g., over-sulfonylation).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyridinyl-benzimidazole formation.
  • Purification : Gradient HPLC with C18 columns separates regioisomers (e.g., 2- vs. 4-pyridinyl derivatives) .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

  • Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity for proposed targets (e.g., FGFR kinases).
  • Assay Standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C) to eliminate buffer or temperature artifacts.
  • Structural Analog Analysis : Test derivatives (e.g., replacing pyridinyl with thiazolyl) to isolate pharmacophore contributions .

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by FGFR inhibitor frameworks (e.g., CH5183284).
  • Cellular Assays : Measure downstream signaling (e.g., phosphorylation via Western blot) in cancer cell lines with FGFR amplifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability data across studies?

  • Solubility Profiling : Perform parallel measurements in PBS (pH 7.4) and DMSO to account for solvent effects.
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone regions (e.g., sulfonamide linkage).
  • Counterion Screening : Compare hydrochloride vs. sodium salts to improve aqueous solubility .

Methodological Resources

  • Crystallography : SHELXL (for small-molecule refinement) and Olex2 (for visualization) .
  • Synthetic Protocols : Refer to Journal of Medicinal Chemistry guidelines for sulfonamide synthesis .
  • Biological Assays : Follow NIH/NCATS recommendations for kinase inhibitor screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.